

Using 3-Nitropyridine-2-thiol for measuring glutathione levels in cell lysates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitropyridine-2-thiol

Cat. No.: B1300355

[Get Quote](#)

Measuring Glutathione Levels in Cell Lysates: A Detailed Guide

A Note on 3-Nitropyridine-2-thiol: While this document provides a comprehensive protocol for the widely-used DTNB-based glutathione assay, a thorough literature search did not yield established protocols or application notes specifically detailing the use of **3-Nitropyridine-2-thiol** for quantifying glutathione levels in cell lysates. The information presented herein is based on the most common and validated methods in the field.

Introduction

Glutathione (GSH) is a tripeptide that plays a pivotal role in cellular defense against oxidative stress. It exists in both reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a critical indicator of cellular redox status. Accurate measurement of glutathione levels is essential for research in various fields, including toxicology, drug development, and cancer biology.

This application note provides a detailed protocol for the determination of total glutathione (GSH + GSSG) in cell lysates using the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) enzymatic recycling assay. This method, also known as the Ellman's reagent assay, is a sensitive and reliable technique for quantifying glutathione.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Principle of the Assay: The assay is based on the reaction of GSH with DTNB to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[1][2][4] In the presence of glutathione reductase and NADPH, GSSG is reduced to GSH, which then reacts with DTNB. This enzymatic recycling of GSSG to GSH leads to a continuous production of TNB, amplifying the signal and allowing for the sensitive detection of total glutathione.[1][2]

Materials and Reagents

Reagent	Supplier	Catalog Number	Storage Conditions
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)	Sigma-Aldrich	D8130	2-8°C, Protect from light
Glutathione Reductase (GR)	Sigma-Aldrich	G3664	-20°C
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)	Sigma-Aldrich	N7505	-20°C, Protect from light
Reduced Glutathione (GSH)	Sigma-Aldrich	G4251	2-8°C
Oxidized Glutathione (GSSG)	Sigma-Aldrich	G4376	2-8°C
5-Sulfosalicylic acid (SSA) dihydrate	Sigma-Aldrich	S2130	Room Temperature
Phosphate Buffer (e.g., 100 mM, pH 7.4)	-	-	2-8°C
EDTA	Sigma-Aldrich	E9884	Room Temperature
Triton X-100	Sigma-Aldrich	T8787	Room Temperature
96-well microplate, clear bottom	VWR	10062-900	Room Temperature

Experimental Protocols

Preparation of Reagents

- Assay Buffer: 100 mM Sodium Phosphate buffer with 5 mM EDTA, pH 7.4.
- DTNB Stock Solution (5 mM): Dissolve 19.8 mg of DTNB in 10 mL of Assay Buffer. Store at 4°C, protected from light.
- NADPH Stock Solution (4 mg/mL): Dissolve 4 mg of NADPH in 1 mL of Assay Buffer. Prepare fresh on the day of the experiment and keep on ice.
- Glutathione Reductase (GR) Stock Solution (50 units/mL): Reconstitute lyophilized GR in Assay Buffer. Aliquot and store at -20°C.
- GSH Standard Stock Solution (1 mM): Dissolve 3.07 mg of GSH in 10 mL of Assay Buffer. Prepare fresh.
- 5% (w/v) Sulfosalicylic Acid (SSA): Dissolve 5 g of SSA in 100 mL of deionized water.

Sample Preparation: Cell Lysate

- Cell Culture: Culture cells to the desired density.
- Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in 1 mL of ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
- Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 10 mM HCl or a buffer containing 0.1% Triton X-100). A common method involves resuspending 1-10 million cells in 100-200 µL of buffer.
- Cell Disruption: Lyse the cells by sonication on ice or by three freeze-thaw cycles.
- Deproteinization: Add an equal volume of 5% SSA to the cell lysate. Vortex and incubate on ice for 10 minutes. This step is crucial to precipitate proteins that can interfere with the assay.
- Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.

- Supernatant Collection: Carefully collect the supernatant, which contains the glutathione. This supernatant is now ready for the assay.

Glutathione Assay Protocol (96-well plate format)

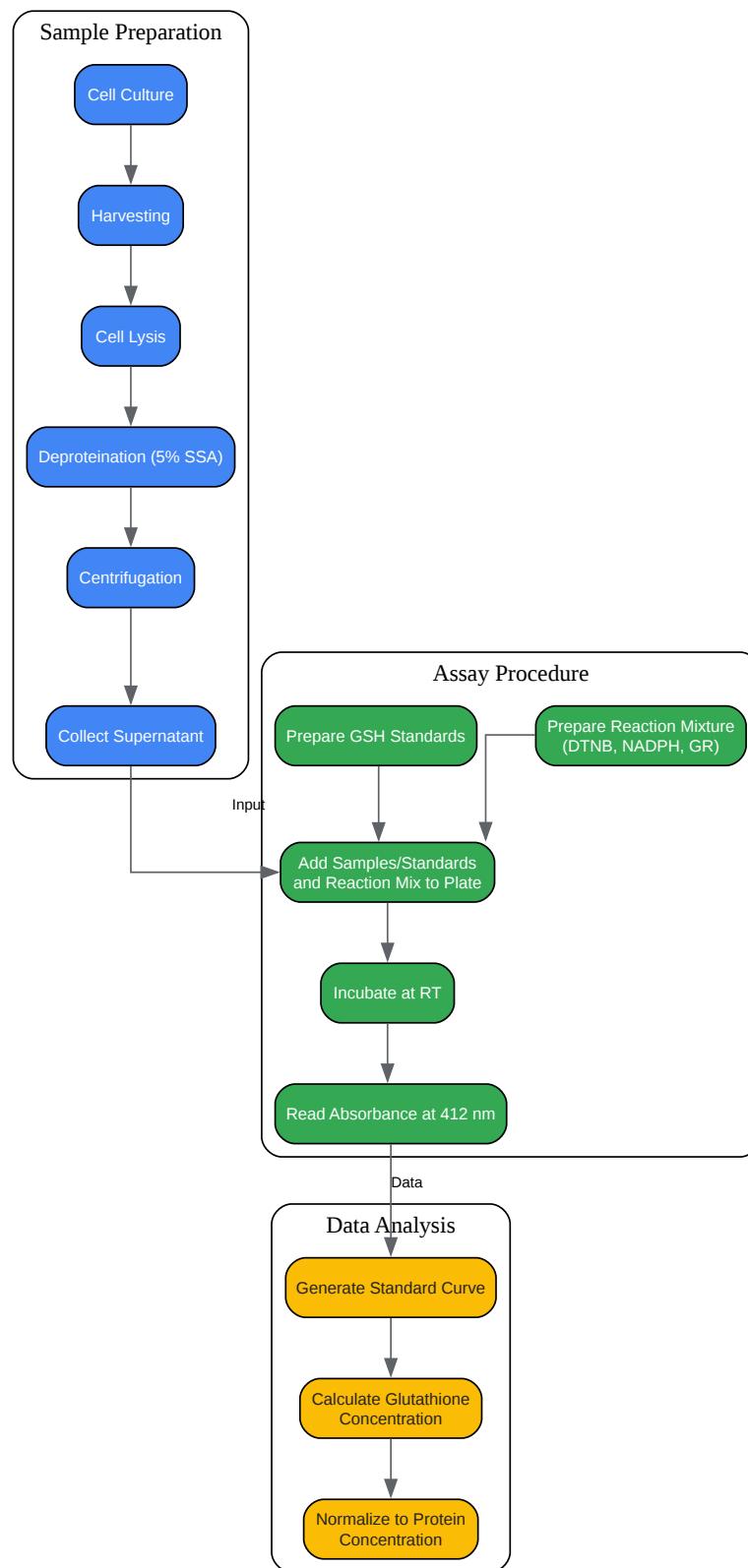
- Prepare Standard Curve: Perform serial dilutions of the 1 mM GSH stock solution with the lysis buffer used for samples (containing 2.5% SSA after mixing with the sample) to obtain standards ranging from 0 to 100 μ M.
- Reaction Mixture Preparation: Prepare a fresh reaction mixture containing:
 - 150 μ L Assay Buffer
 - 25 μ L DTNB Stock Solution (5 mM)
 - 10 μ L NADPH Stock Solution (4 mg/mL)
 - 1 μ L Glutathione Reductase (50 units/mL)
 - (Volumes are per well, scale up as needed)
- Plate Loading:
 - Add 20 μ L of each standard or sample supernatant to individual wells of the 96-well plate.
 - Add 180 μ L of the reaction mixture to each well.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 5-10 minutes, protected from light.
 - Measure the absorbance at 412 nm using a microplate reader. A kinetic reading every minute for 5-10 minutes is recommended to ensure the reaction is in the linear range.

Data Analysis

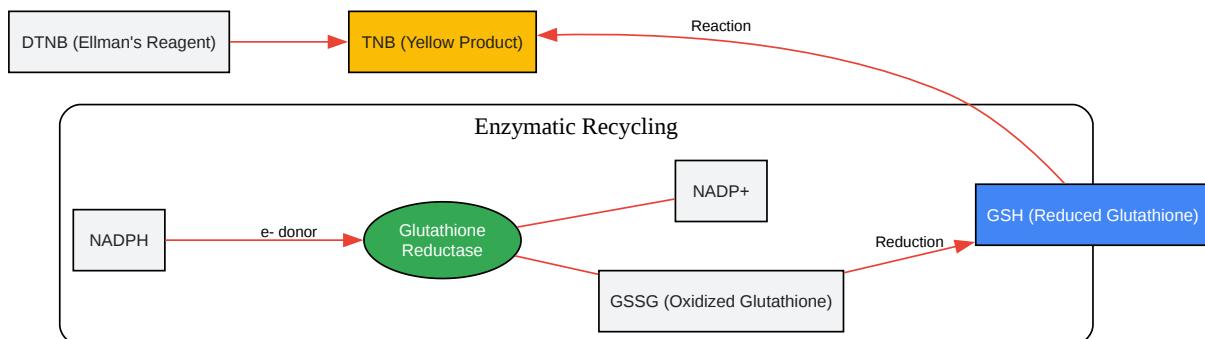
- Standard Curve: Plot the absorbance values (or the rate of change in absorbance, Δ A/min) of the GSH standards against their known concentrations. Perform a linear regression to obtain the equation of the line ($y = mx + c$).

- Sample Concentration: Use the absorbance values (or $\Delta A/\text{min}$) of the samples to calculate the glutathione concentration using the standard curve equation.
- Normalization: Normalize the glutathione concentration to the protein concentration of the initial cell lysate (determined by a protein assay like Bradford or BCA before the deproteination step). The final result is typically expressed as nmol of glutathione per mg of protein.

Data Presentation


Table 1: Typical Glutathione Assay Standard Curve Data

GSH Concentration (μM)	Absorbance at 412 nm (AU)
0	0.050
10	0.150
20	0.255
40	0.460
60	0.670
80	0.880
100	1.090


Table 2: Assay Performance Characteristics

Parameter	Value
Assay Range	1 - 100 μ M
Limit of Detection (LOD)	\sim 0.5 μ M
Limit of Quantification (LOQ)	\sim 1.5 μ M
Wavelength	412 nm
Incubation Time	5-10 minutes
Intra-assay CV	< 5%
Inter-assay CV	< 10%

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring glutathione in cell lysates.

[Click to download full resolution via product page](#)

Caption: Reaction pathway of the DTNB-based glutathione assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Using 3-Nitropyridine-2-thiol for measuring glutathione levels in cell lysates]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1300355#using-3-nitropyridine-2-thiol-for-measuring-glutathione-levels-in-cell-lysates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com